(5Z)-2-[4-(4-fluorobenzyl)piperazin-1-yl]-5-(pyridin-3-ylmethylidene)-1,3-thiazol-4(5H)-one
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Overview
Description
2-[4-(4-FLUOROBENZYL)PIPERAZINO]-5-(3-PYRIDYLMETHYLENE)-1,3-THIAZOL-4-ONE is a complex organic compound that features a piperazine ring substituted with a fluorobenzyl group, a pyridylmethylene group, and a thiazolone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-FLUOROBENZYL)PIPERAZINO]-5-(3-PYRIDYLMETHYLENE)-1,3-THIAZOL-4-ONE typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale-up. These optimizations may include the use of continuous flow reactors and automated synthesis platforms to increase yield and purity while reducing production time and costs.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-FLUOROBENZYL)PIPERAZINO]-5-(3-PYRIDYLMETHYLENE)-1,3-THIAZOL-4-ONE can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of products depending on the substituents introduced.
Scientific Research Applications
2-[4-(4-FLUOROBENZYL)PIPERAZINO]-5-(3-PYRIDYLMETHYLENE)-1,3-THIAZOL-4-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of 2-[4-(4-FLUOROBENZYL)PIPERAZINO]-5-(3-PYRIDYLMETHYLENE)-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but they may include key proteins involved in cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-[4-(4-FLUOROBENZYL)PIPERAZINO]-5-(3-PYRIDYLMETHYLENE)-1,3-THIAZOL-4-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C20H19FN4OS |
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Molecular Weight |
382.5 g/mol |
IUPAC Name |
(5Z)-2-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-5-(pyridin-3-ylmethylidene)-1,3-thiazol-4-one |
InChI |
InChI=1S/C20H19FN4OS/c21-17-5-3-15(4-6-17)14-24-8-10-25(11-9-24)20-23-19(26)18(27-20)12-16-2-1-7-22-13-16/h1-7,12-13H,8-11,14H2/b18-12- |
InChI Key |
LUUCYYASGSEUJB-PDGQHHTCSA-N |
Isomeric SMILES |
C1CN(CCN1CC2=CC=C(C=C2)F)C3=NC(=O)/C(=C/C4=CN=CC=C4)/S3 |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)F)C3=NC(=O)C(=CC4=CN=CC=C4)S3 |
Origin of Product |
United States |
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